

AZD-4818: A Technical Guide for Researchers

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Compound of Interest

Compound Name: AZD-4818

Cat. No.: B1666219

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This document provides a comprehensive technical overview of **AZD-4818**, a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1). This guide is intended for researchers, scientists, and drug development professionals interested in the chemical properties, pharmacological activity, and experimental evaluation of this compound.

Chemical Structure and Properties

AZD-4818 is a complex small molecule with the IUPAC name (S)-2-((5-(3-(5-chloro-3H-spiro[benzofuran-2,4'-piperidin]-1'-yl)-2-hydroxypropoxy)-2-chloro-4-(methylcarbamoyl)phenoxy)-2-methylpropanoic acid. Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of **AZD-4818**

Property	Value	Source
Chemical Formula	C ₂₇ H ₃₂ Cl ₂ N ₂ O ₇	[1]
Molecular Weight	567.46 g/mol	[1]
CAS Number	1003566-93-5	[1]
IUPAC Name	(S)-2-((5-(3-(5-chloro-3H-spiro[benzofuran-2,4'-piperidin]-1'-yl)-2-hydroxypropoxy)-2-chloro-4-(methylcarbamoyl)phenoxy)-2-methylpropanoic acid	-
SMILES	CC(C) (C(=O)O)Oc1cc(c(C=C1Cl)C(=O)NC)OC--INVALID-LINK-- CN1CCC2(CC1)Oc1cc(Cl)ccc1C2	-
Solubility	Soluble in DMSO. Insoluble in water. A stock solution of ≥ 2.5 mg/mL can be prepared in a mixture of DMSO, PEG300, Tween-80, and saline.	[2]
pKa	Data not available	-
Melting Point	Data not available	-

Pharmacological Properties

AZD-4818 is a high-affinity antagonist of the human CCR1 receptor.[1] CCR1 is a G protein-coupled receptor (GPCR) that plays a crucial role in the inflammatory response by mediating the migration of various immune cells.[3][4] By blocking the binding of natural chemokine ligands such as CCL3 (MIP-1α) and CCL5 (RANTES) to CCR1, **AZD-4818** inhibits the downstream signaling cascades that lead to inflammatory cell recruitment.[2][4]

Table 2: Pharmacological Profile of **AZD-4818**

Parameter	Value	Details	Source
Target	C-C chemokine receptor 1 (CCR1)	A G protein-coupled receptor involved in inflammation.	[1]
Mechanism of Action	Antagonist	Competitively inhibits the binding of chemokine ligands to CCR1.	[2]
Binding Affinity (K _i)	Data not available	Described as a "potent antagonist".[1]	-
Functional Antagonism (IC ₅₀)	Data not available	Effectively inhibits CCR1-mediated cell migration.	-
Therapeutic Potential	Chronic Obstructive Pulmonary Disease (COPD)	Investigated for its potential to reduce airway inflammation. [5]	-

Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to the study of **AZD-4818**.

In Vitro Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of **AZD-4818** for the human CCR1 receptor using a radiolabeled ligand.

Objective: To quantify the binding affinity (K_i) of **AZD-4818** for the human CCR1 receptor.

Materials:

- Cell Membranes: Membranes prepared from a stable cell line overexpressing the human CCR1 receptor (e.g., HEK293 cells).[6]

- Radioligand: [¹²⁵I]-CCL3 (MIP-1α).[6]
- Test Compound: **AZD-4818**.
- Assay Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.
- Wash Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 500 mM NaCl, pH 7.4.
- Glass Fiber Filters: Pre-coated with 0.5% polyethyleneimine.
- Scintillation Fluid.
- 96-well plates.
- Cell Harvester.
- Scintillation Counter.

Procedure:

- Compound Dilution: Prepare a serial dilution of **AZD-4818** in the assay buffer.
- Reaction Mixture: In a 96-well plate, add in the following order:
 - 50 μL of assay buffer (for total binding) or unlabeled CCL3 (1 μM, for non-specific binding) or **AZD-4818** dilution.
 - 50 μL of [¹²⁵I]-CCL3 (final concentration ~0.1 nM).
 - 100 μL of cell membrane suspension (20-40 μg of protein).
- Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation to reach equilibrium.[6]
- Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.[6]
- Washing: Wash the filters three times with 200 μL of ice-cold wash buffer to remove unbound radioligand.

- Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the logarithm of the **AZD-4818** concentration.
 - Determine the IC₅₀ value (the concentration of **AZD-4818** that inhibits 50% of specific [¹²⁵I]-CCL3 binding) by non-linear regression analysis.
 - Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_D)$, where [L] is the concentration of the radioligand and K_D is its dissociation constant for the receptor.
[\[6\]](#)

In Vivo Cigarette Smoke-Induced COPD Mouse Model

This protocol describes the induction of a COPD-like phenotype in mice through exposure to cigarette smoke and the subsequent evaluation of **AZD-4818**'s anti-inflammatory effects.

Objective: To assess the efficacy of **AZD-4818** in reducing airway inflammation in a mouse model of COPD.

Materials:

- Animals: 8-10 week old female A/J or C57BL/6 mice.[\[7\]](#)[\[8\]](#)
- Cigarettes: Standard research cigarettes (e.g., 3R4F).[\[8\]](#)
- Smoking Apparatus: A whole-body exposure chamber.
- Test Compound: **AZD-4818**, prepared for nebulized inhalation.[\[2\]](#)
- Phosphate-Buffered Saline (PBS): Sterile.
- Anesthetic: Ketamine/xylazine or isoflurane.

- Cytokine/Chemokine Analysis: ELISA or multiplex bead array kits for mouse TNF- α , IL-1 α , CCL2, and CCL3.[7]
- Flow Cytometer.
- Microscope and slides.

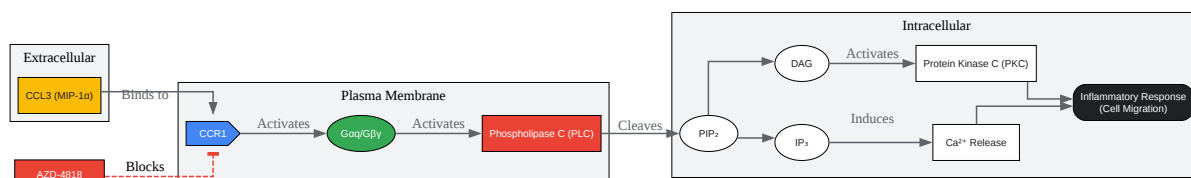
Procedure:

- Acclimatization: Acclimatize mice to the experimental conditions for at least one week.
- Cigarette Smoke Exposure:
 - Place mice in the exposure chamber and expose them to the smoke of 4-6 cigarettes per day, 5 days a week, for 4-24 weeks.[8][9] Control groups are exposed to filtered air.
- Drug Administration:
 - During the final 5 days of the smoke exposure period, administer nebulized **AZD-4818** (0.3-26 $\mu\text{g}/\text{kg}$) or vehicle control to the mice.[2]
- Bronchoalveolar Lavage (BAL):
 - 24 hours after the final drug administration, anesthetize the mice.
 - Expose the trachea and insert a cannula.
 - Instill and retrieve 1 mL of sterile PBS three times. Pool the recovered fluid (BALF).
- BALF Analysis:
 - Cell Count and Differentials: Centrifuge a small aliquot of the BALF, resuspend the cell pellet, and perform a total cell count. Prepare cytopsin slides and stain to differentiate macrophages, neutrophils, and lymphocytes.[7][10]
 - Cytokine and Chemokine Levels: Centrifuge the remaining BALF to pellet the cells. Analyze the supernatant for levels of TNF- α , IL-1 α , CCL2, and CCL3 using ELISA or a multiplex assay.[7][11]

- Data Analysis:
 - Compare the total and differential cell counts, as well as cytokine and chemokine levels, between the different treatment groups (air-exposed control, smoke-exposed vehicle, smoke-exposed **AZD-4818**) using appropriate statistical tests (e.g., ANOVA).

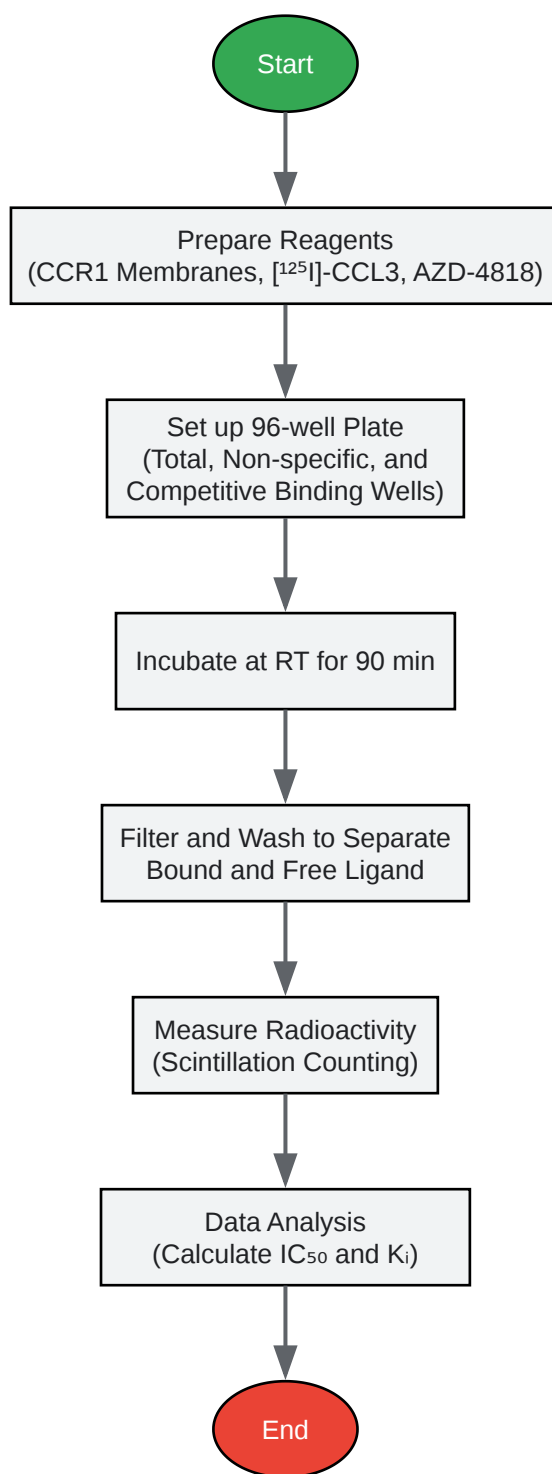
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the CCR1 signaling pathway and the experimental workflows described in this guide.



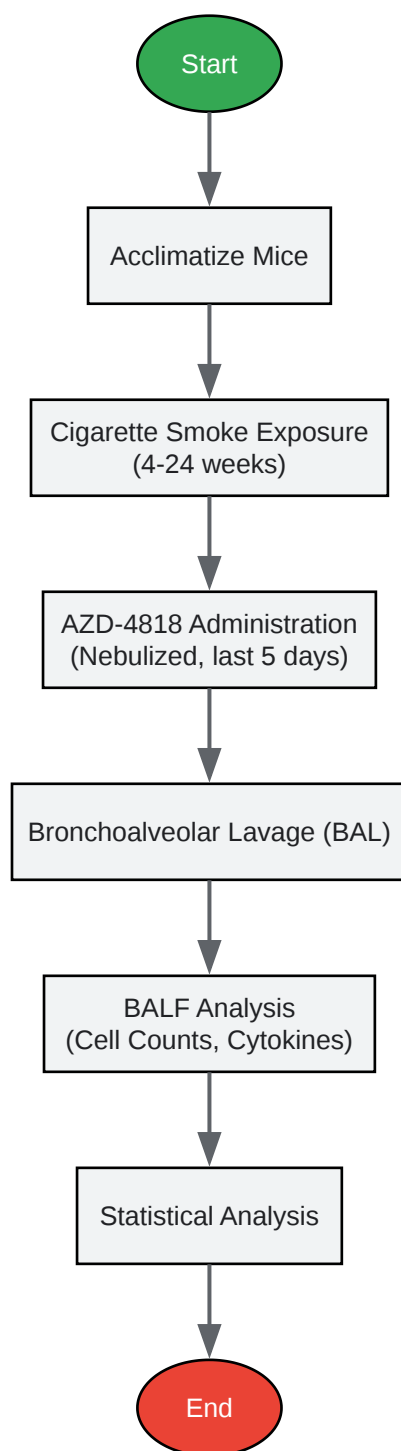
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Caption: CCR1 Signaling Pathway and Inhibition by **AZD-4818**.



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Caption: Workflow for the In Vitro Radioligand Binding Assay.



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Caption: Workflow for the In Vivo Cigarette Smoke-Induced COPD Model.

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